Due to the presence of the amine and methoxy groups, 4-Methoxy-N-methylaniline can participate in various organic reactions. Scientists study its reactivity in condensation reactions, acylation reactions, and electrophilic aromatic substitution reactions. These studies help improve the understanding of functional group behavior in organic molecules )
Researchers explore the use of 4-Methoxy-N-methylaniline in the development of new materials. For instance, it may be used as a precursor in the synthesis of polymers or act as a component in dyes or pigments due to its aromatic structure. Studies explore its potential applications in areas like organic light-emitting diodes (OLEDs)
Some scientific research involves studying the interaction of 4-Methoxy-N-methylaniline with biological systems. However, due to its potential toxicity, this should only be done by qualified researchers in controlled laboratory settings. These studies aim to improve the understanding of how the compound affects biological processes
4-Methoxy-N-methylaniline, also known as N-Methyl-4-anisidine, is an organic compound with the molecular formula and a molecular weight of 137.18 g/mol. It features a methoxy group (-OCH₃) attached to the para position of an aniline ring, along with a methyl group on the nitrogen atom. This compound is characterized by its beige solid appearance and has a melting point range of 33-36 °C and a boiling point of approximately 135-136 °C at reduced pressure .
The biological profile of 4-Methoxy-N-methylaniline indicates potential activity as a CYP1A2 inhibitor, which may affect drug metabolism in the liver. Additionally, it has been noted for its harmful effects if ingested or inhaled, categorizing it as toxic . The compound is also recognized for its potential applications in pharmaceuticals due to its structural characteristics.
Several methods exist for synthesizing 4-Methoxy-N-methylaniline:
4-Methoxy-N-methylaniline finds applications in various fields:
Research indicates that 4-Methoxy-N-methylaniline interacts with several biological pathways, particularly those involving cytochrome P450 enzymes. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of co-administered drugs, necessitating careful consideration during therapeutic applications .
Several compounds share structural similarities with 4-Methoxy-N-methylaniline. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Bromo-N-methylaniline | 586-89-0 | 0.93 | Contains a bromine substituent affecting reactivity. |
| 4-Iodo-N-methylaniline | 586-90-3 | 0.93 | Iodine substitution increases electrophilicity. |
| 4-Chloro-N-methylaniline | 586-91-4 | 0.93 | Chlorine provides distinct reactivity patterns compared to methoxy groups. |
| N,N-Dimethyl-p-toluidine | 99-97-8 | 0.88 | Lacks methoxy group but retains similar amine structure. |
| N-Methyl-p-anisidine | 100-97-0 | 0.88 | Directly related but without additional substituents on nitrogen. |
These compounds highlight the unique characteristics of 4-Methoxy-N-methylaniline, particularly its methoxy group, which significantly influences its chemical behavior and biological activity compared to other substituted anilines .
Irritant